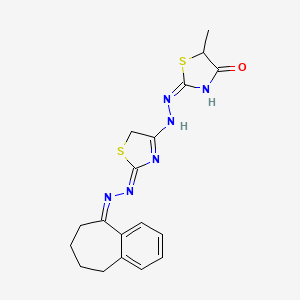
DNA Gyrase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA Gyrase-IN-3 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit bacterial DNA gyrase, making it a promising candidate for the development of new antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves the use of specific starting materials and reagents to construct the core scaffold of the compound.
Functionalization: Introduction of various functional groups to enhance the activity and specificity of the compound.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods .
Análisis De Reacciones Químicas
Types of Reactions
DNA Gyrase-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
DNA Gyrase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA gyrase and to develop new synthetic methodologies.
Biology: Employed in research to understand bacterial DNA replication and transcription.
Medicine: Investigated as a potential antibacterial agent to treat infections caused by resistant bacteria.
Mecanismo De Acción
DNA Gyrase-IN-3 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThe molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: A class of antibiotics that also target DNA gyrase but have different chemical structures.
Uniqueness
DNA Gyrase-IN-3 is unique in its specific inhibition of DNA gyrase, making it a valuable tool for studying bacterial DNA replication and for developing new antibacterial agents. Its distinct chemical structure allows for targeted inhibition with potentially fewer side effects compared to other compounds .
Propiedades
Fórmula molecular |
C18H20N6OS2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2E)-5-methyl-2-[[(2Z)-2-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N6OS2/c1-11-16(25)20-18(27-11)24-22-15-10-26-17(19-15)23-21-14-9-5-3-7-12-6-2-4-8-13(12)14/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,19,22,23)(H,20,24,25)/b21-14- |
Clave InChI |
IOIZOWUYBWPEFN-STZFKDTASA-N |
SMILES isomérico |
CC1C(=O)N/C(=N\NC2=N/C(=N/N=C\3/CCCCC4=CC=CC=C43)/SC2)/S1 |
SMILES canónico |
CC1C(=O)NC(=NNC2=NC(=NN=C3CCCCC4=CC=CC=C43)SC2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



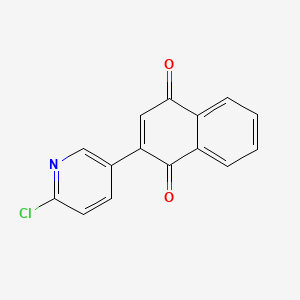
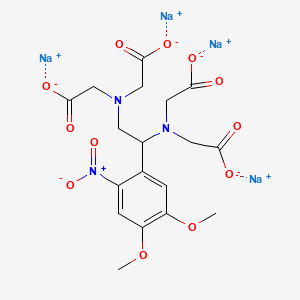
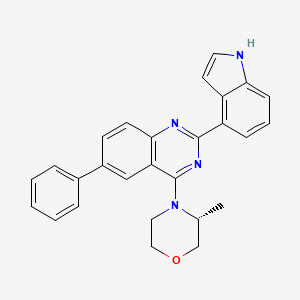
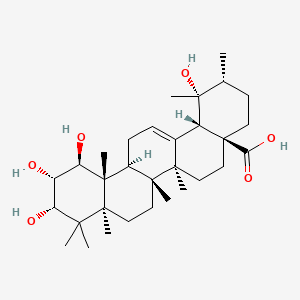
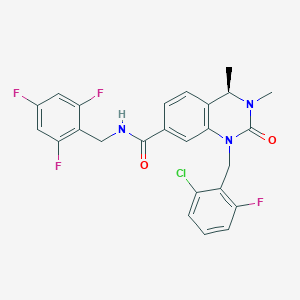
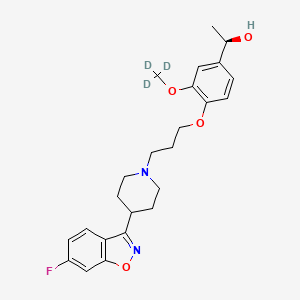
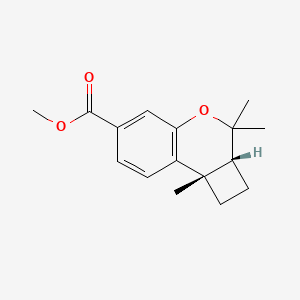
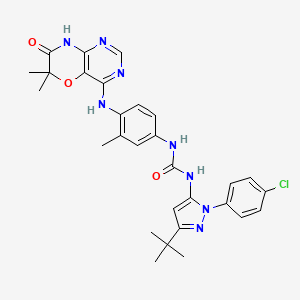
![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
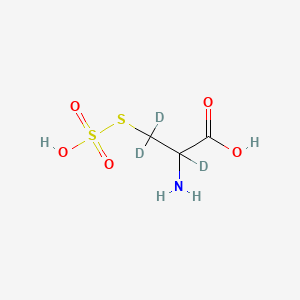


![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
